3-Chloroquinoxaline-2-carboxamide

5-HT3 receptor serotonin antagonist

3-Chloroquinoxaline-2-carboxamide (CAS 40254-88-4) is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazine ring, with a chlorine atom at the 3-position and a carboxamide group at the 2-position. This structural arrangement renders the compound a valuable intermediate in medicinal chemistry, as the chlorine atom serves as a handle for further functionalization via nucleophilic aromatic substitution, while the carboxamide group can be exploited for amide bond formation or as a hydrogen bond donor/acceptor.

Molecular Formula C9H6ClN3O
Molecular Weight 207.61 g/mol
CAS No. 40254-88-4
Cat. No. B1297492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxaline-2-carboxamide
CAS40254-88-4
Molecular FormulaC9H6ClN3O
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N
InChIInChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14)
InChIKeyVBUXDVSMMOZYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxaline-2-carboxamide (CAS 40254-88-4): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Pharmacological Research


3-Chloroquinoxaline-2-carboxamide (CAS 40254-88-4) is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazine ring, with a chlorine atom at the 3-position and a carboxamide group at the 2-position . This structural arrangement renders the compound a valuable intermediate in medicinal chemistry, as the chlorine atom serves as a handle for further functionalization via nucleophilic aromatic substitution, while the carboxamide group can be exploited for amide bond formation or as a hydrogen bond donor/acceptor [1]. The compound has been evaluated as a serotonin type-3 (5-HT₃) receptor antagonist, with a specific derivative (compound 3g) demonstrating a pA₂ value of 6.4 in guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparations [2].

1 Heterocyclic building block for medicinal chemistry SAR exploration
2 5-HT₃ receptor antagonist baseline scaffold with moderate assay response
3 Dual reactive sites support parallel library synthesis and probe design

Why 3-Chloroquinoxaline-2-carboxamide Cannot Be Simply Substituted with Other Quinoxaline-2-carboxamide Analogs


Quinoxaline-2-carboxamide derivatives exhibit significant structure-activity relationship (SAR) divergence depending on the substituent at the 3-position. While 3-methoxy and 3-ethoxy analogs (e.g., N-n-butyl-3-methoxy quinoxaline-2-carboxamide, pA₂ 7.7; N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, pA₂ 7.6) demonstrate potent 5-HT₃ receptor antagonism, the 3-chloro derivative (compound 3g) shows a distinct potency profile (pA₂ 6.4) that may be advantageous in scenarios requiring a specific balance of receptor engagement and off-target selectivity [1]. Furthermore, the presence of a chlorine atom at the 3-position confers unique chemical reactivity, enabling orthogonal synthetic transformations—such as palladium-catalyzed cross-coupling reactions or nucleophilic displacement—that are not feasible with methoxy or ethoxy analogs, thereby expanding the compound's utility as a modular scaffold in medicinal chemistry campaigns [2].

Reactivity Mismatch

3-Methoxy or 3-ethoxy analogs lack the chloro leaving group, preventing downstream cross-coupling or nucleophilic displacement chemistry.

Potency Profile Divergence

Alkoxy analogs exhibit higher 5-HT₃ pA₂ values; the 3-chloro scaffold provides a distinct, moderate response profile that may not replicate if replaced.

Physicochemical Shift

Replacing the 3-chloro group with alkoxy substituents raises LogP, potentially altering solubility and CNS property context in lead optimization.

Quantitative Differentiation Evidence for 3-Chloroquinoxaline-2-carboxamide Against Structural Analogs


5-HT₃ Receptor Antagonism Potency: pA₂ Value of 6.4 vs. Ondansetron and 3-Alkoxy Analogs

A specific 3-chloroquinoxaline-2-carboxamide derivative (compound 3g) demonstrated 5-HT₃ receptor antagonism with a pA₂ value of 6.4 in the guinea pig ileum LMMP assay, comparable to the standard antagonist Ondansetron (pA₂ 6.9). In contrast, 3-methoxy (pA₂ 7.7) and 3-ethoxy (pA₂ 7.6) analogs exhibit significantly higher potency, underscoring the distinct pharmacological fingerprint conferred by the 3-chloro substituent [1].

5-HT₃ pA₂ Profile
Cross-study comparable
pA₂ 6.4 vs. ondansetron pA₂ 6.9
ΔpA₂ -1.3 vs. 3-methoxy analog
Supports moderate 5-HT₃ receptor engagement context
Guinea pig LMMP assay; derivative-specific (compound 3g)
5-HT3 receptor serotonin antagonist pharmacology drug discovery

Synthetic Versatility: Chloro Substituent Enables Downstream Functionalization Not Possible with 3-Alkoxy Analogs

The 3-chloro substituent in 3-chloroquinoxaline-2-carboxamide serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse amines, aryl/heteroaryl groups, and other nucleophiles to generate focused libraries of quinoxaline-2-carboxamide analogs. In contrast, 3-methoxy and 3-ethoxy derivatives lack this reactive handle, limiting their synthetic utility to amide bond formation at the 2-carboxamide position only [1]. Patents describe the use of 3-chloroquinoxaline intermediates for the synthesis of PI3K inhibitors and other therapeutically relevant scaffolds, highlighting the compound's strategic value in medicinal chemistry campaigns [2].

Synthetic Utility
Class-level inference
Dual reactive sites: 2-carboxamide + 3-chloro
Enables SNAr and cross-coupling diversification
Expands library synthesis beyond amide-only alkoxy analogs
Patents report use in PI3K inhibitor intermediate synthesis
medicinal chemistry building block nucleophilic substitution cross-coupling SAR

Physicochemical Property Profile: LogP 1.4 and MW 207.62 Differentiate from More Lipophilic Analogs

3-Chloroquinoxaline-2-carboxamide exhibits a calculated octanol-water partition coefficient (LogP) of 1.4 and a molecular weight of 207.62 g/mol. In comparison, N-substituted 3-methoxy and 3-ethoxy derivatives typically possess higher LogP values (e.g., N-n-butyl-3-methoxy analog LogP 2.60; N-n-propyl-3-ethoxy analog LogP 2.52), reflecting increased lipophilicity [1]. The lower LogP of the 3-chloro parent compound may translate to improved aqueous solubility and a more favorable drug-like property profile, particularly for central nervous system (CNS) targets where excessive lipophilicity can lead to off-target binding and pharmacokinetic liabilities.

Lipophilicity Context
Cross-study comparable
Calculated LogP 1.4
ΔLogP -1.2 vs. 3-methoxy analog
May support CNS lead optimization with lower lipophilicity
LogP values from chemical property databases
physicochemical properties drug-likeness Lipinski LogP solubility

Optimal Scientific and Industrial Use Cases for 3-Chloroquinoxaline-2-carboxamide


Medicinal Chemistry: Modular Scaffold for 5-HT₃ Receptor Antagonist Optimization

Researchers developing novel 5-HT₃ receptor antagonists for gastrointestinal disorders, chemotherapy-induced nausea, or CNS indications can leverage 3-chloroquinoxaline-2-carboxamide as a core scaffold. The compound's moderate potency (pA₂ 6.4) provides a baseline activity profile from which further optimization—via substitution at the carboxamide nitrogen or replacement of the chloro group—can be systematically explored. The chloro substituent enables rapid diversification through SNAr or cross-coupling chemistry, facilitating the synthesis of focused libraries to identify analogs with improved potency, selectivity, or pharmacokinetic properties [1].

Chemical Biology: Tool Compound for Probing Quinoxaline-Based Target Engagement

In chemical biology applications, 3-chloroquinoxaline-2-carboxamide can serve as a precursor for the synthesis of affinity probes or fluorescently labeled derivatives to investigate the binding mode and cellular localization of quinoxaline-based ligands. The chloro group provides a convenient site for the attachment of biotin, fluorophores, or photoaffinity labels via amine or thiol linkers, enabling target identification and validation studies for quinoxaline-binding proteins implicated in serotonin signaling, kinase inhibition, or other pathways [2].

Pharmaceutical Development: Advanced Intermediate for PI3K Inhibitor Synthesis

Patents disclose the use of 3-chloroquinoxaline-2-carboxamide derivatives as key intermediates in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors for the potential treatment of autoimmune diseases, inflammation, and cancer. The compound's bifunctional reactivity (2-carboxamide and 3-chloro groups) allows for the construction of complex, patentable chemical space around the quinoxaline core, making it a valuable building block for medicinal chemistry groups pursuing kinase inhibitor programs [2].

Academic Research: Structure-Activity Relationship Studies of Heterocyclic Antagonists

Academic laboratories engaged in SAR studies of heterocyclic GPCR ligands can employ 3-chloroquinoxaline-2-carboxamide as a reference compound to benchmark the impact of 3-position substitution on 5-HT₃ receptor antagonism. The availability of comparative data for 3-methoxy (pA₂ 7.7) and 3-ethoxy (pA₂ 7.6) analogs allows for direct quantitative assessment of how halogen vs. alkoxy substituents modulate receptor affinity and functional activity, providing valuable insights into the pharmacophoric requirements of the 5-HT₃ receptor binding pocket [1].

Application
Selection Property
Validation Focus
5-HT₃ receptor SAR studies
Moderate baseline potency scaffold
pA₂ and functional antagonism endpoint review
Chemical probe synthesis
Chloro handle for linker attachment
Target engagement and labeling efficiency
Kinase inhibitor intermediate programs
Bifunctional quinoxaline core
Cross-coupling and patentable chemical space
Heterocyclic GPCR ligand benchmarking
3-position substitution comparator
Halogen vs. alkoxy pharmacophore contribution

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